HaloTag Succinimidyl Ester O2 Ligand

Catalog No.
S1799254
CAS No.
1803085-03-1
M.F
C₁₈H₂₉ClN₂O₇
M. Wt
420.89
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HaloTag Succinimidyl Ester O2 Ligand

CAS Number

1803085-03-1

Product Name

HaloTag Succinimidyl Ester O2 Ligand

Molecular Formula

C₁₈H₂₉ClN₂O₇

Molecular Weight

420.89

Synonyms

4-[[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethyl]amino]-4-oxo-2,5-dioxo-1-butanoic Acid, Pyrrolidinyl Ester

Covalent Attachment to Biomolecules

The ligand's core functionality lies in its reactive succinimidyl ester (SE) group. This group readily reacts with primary amines (NH2) present in various biomolecules, including proteins, antibodies, and nucleic acids. This reaction forms a stable amide bond, covalently linking the ligand to the target molecule [1].

([1] Promega HaloTag® Ligand Building Blocks: )

Versatile Platform for Labeling

The beauty of the HaloTag Succinimidyl Ester O2 Ligand lies in its ability to serve as a versatile platform. Once conjugated to a biomolecule, the ligand can be further attached to various functional groups through its linker arm. These functional groups can be:

  • Fluorophores: Enabling visualization of the labeled protein within cells or tissues [1].
  • Biotin: Facilitating protein purification using streptavidin-conjugated magnetic beads [1].
  • Solid Supports: Allowing immobilization of proteins for further analysis or manipulation [1].

This versatility allows researchers to tailor the labeled protein for specific downstream applications.

Advantages of HaloTag Technology

Compared to traditional protein labeling methods, the HaloTag technology offers several advantages:

  • High Specificity: The HaloTag ligand reacts selectively with the engineered HaloTag protein, minimizing background labeling of other cellular components [1].
  • Biocompatibility: The HaloTag protein and ligands are generally well-tolerated by cells, enabling live-cell imaging studies [1].
  • Orthogonal Labeling: Multiple proteins within a single cell can be labeled with different HaloTag ligands and fluorophores for simultaneous visualization [1].

HaloTag Succinimidyl Ester O2 Ligand is a specialized chemical compound that features a reactive succinimidyl ester group linked to an alkyl chloride through an ethylene glycol repeat (O2). This design allows the compound to covalently bind to primary amines found in various biomolecules, such as proteins, antibodies, and nucleic acids, resulting in the formation of stable amide bond linkages. The ability to form these bonds under physiological conditions makes it a versatile tool in biochemical applications .

Types of Reactions

The primary reaction mechanism involving HaloTag Succinimidyl Ester O2 Ligand is nucleophilic substitution. The succinimidyl ester group is highly reactive towards primary amines, leading to the formation of stable amide bonds. This reaction is characterized by its specificity and irreversibility under physiological conditions, making it ideal for permanent modifications of biomolecules .

Common Reagents and Conditions

  • Reagents: Primary amines (e.g., lysine residues in proteins, amino-modified nucleic acids).
  • Conditions: Typically conducted at physiological pH (7.4) and ambient temperature in aqueous buffer solutions.

Major Products

The major product resulting from the reaction of HaloTag Succinimidyl Ester O2 Ligand with primary amines is a stable amide bond linkage, ensuring the permanent attachment of the ligand to the target biomolecule .

HaloTag Succinimidyl Ester O2 Ligand exhibits significant biological activity due to its ability to form stable covalent bonds with various biomolecules. This property facilitates numerous applications in molecular biology, including:

  • Protein Labeling: Covalently attaching fluorescent labels or affinity tags for visualization and analysis.
  • Nucleic Acid Labeling: Enabling detection and quantification of nucleic acids.
  • Cell Imaging: Visualizing live or fixed mammalian cells expressing HaloTag protein or protein fusions.
  • Protein-Protein Interactions: Studying interactions by isolating protein complexes.
  • Post-Translational Modifications: Analyzing modifications that occur after protein synthesis.
  • Drug Discovery: Assisting in identifying and validating drug targets through biomolecule tracking .

The synthesis of HaloTag Succinimidyl Ester O2 Ligand involves several key steps:

  • Formation of Succinimidyl Ester: Reacting N-hydroxysuccinimide with a carboxylic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide.
  • Attachment of Ethylene Glycol Repeat: Introducing the ethylene glycol repeat by reacting the succinimidyl ester with an ethylene glycol derivative.
  • Introduction of Alkyl Chloride: The final step involves attaching an alkyl chloride to the ethylene glycol repeat, yielding the final compound .

HaloTag Succinimidyl Ester O2 Ligand has diverse applications across various scientific fields:

  • Biochemistry and Molecular Biology: Used for labeling proteins and nucleic acids for research purposes.
  • Cell Biology: Facilitates imaging techniques to study cellular processes.
  • Pharmaceutical Research: Aids in drug development by allowing researchers to track biomolecular interactions and modifications.
  • Diagnostics: Enhances detection methods for various biological assays .

Interaction studies using HaloTag Succinimidyl Ester O2 Ligand often focus on its ability to covalently bind to target biomolecules. These studies can reveal insights into protein dynamics, interactions within cellular environments, and post-translational modifications. The specificity and stability of the covalent bonds formed allow researchers to conduct detailed analyses without significant loss of the labeled molecules during experimental procedures .

Several compounds exhibit similar functionalities to HaloTag Succinimidyl Ester O2 Ligand. Below is a comparison highlighting its uniqueness:

Compound NameFunctional GroupUnique Features
HaloTag Amine O2 LigandAmineCan react with activated carboxylic acids
HaloTag Iodoacetamide O4 LigandIodoacetamideSpecifically reacts with sulfhydryl-containing molecules
HaloTag Succinimidyl Ester O4 LigandSuccinimidyl EsterContains three ethylene glycol repeats for flexibility
HaloTag Alkyne LigandAlkyneUseful for click chemistry applications

HaloTag Succinimidyl Ester O2 Ligand stands out due to its specific reactivity towards primary amines and its design that allows for versatile applications in labeling and tracking biomolecules without compromising their integrity .

Dates

Modify: 2023-07-20

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